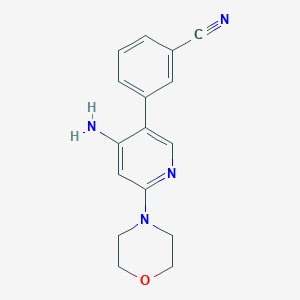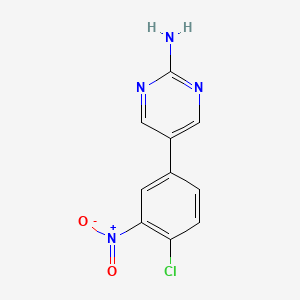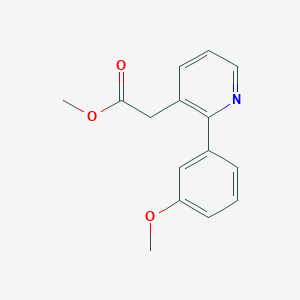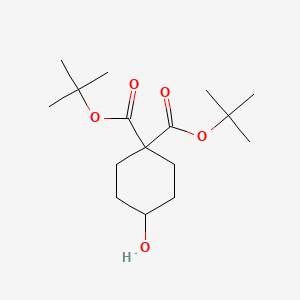![molecular formula C13H9NO2S B13880557 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one is a heterocyclic compound with a molecular formula of C13H9NO2S and a molecular weight of 243.28106 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can be further transformed into thieno[2,3-B]pyridin-6-one derivatives . Another approach involves the use of β-keto amides, which are cyclized by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[2,3-B]pyridin-6-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thieno[2,3-B]pyridin-6-ol derivatives, and various substituted thienopyridines.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-oxo-6,7-dihydro-thieno[2,3-b]pyrimidine: Known for its anticonvulsant activity.
4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-B]pyridin-6-one: Used in pharmaceutical compositions.
Uniqueness
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Propiedades
Fórmula molecular |
C13H9NO2S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
4-hydroxy-5-phenyl-7H-thieno[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C13H9NO2S/c15-11-9-6-7-17-13(9)14-12(16)10(11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16) |
Clave InChI |
LLZJLIULTBEDHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=C(NC2=O)SC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13880478.png)


![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)


![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)

![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)



